1,4,6-三甲基-2-氧代-1,2-二氢-3-吡啶碳腈

描述

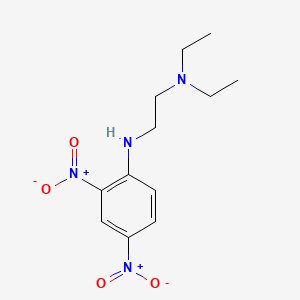

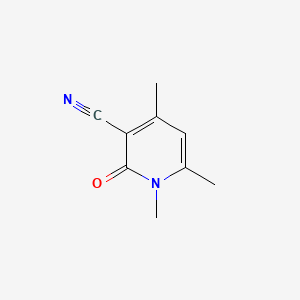

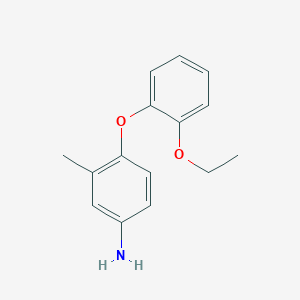

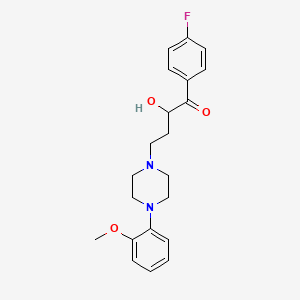

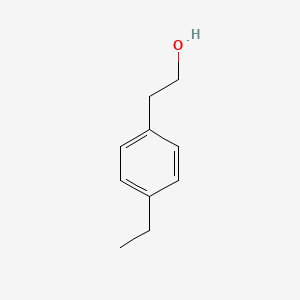

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C9H10N2O . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is a solid at room temperature .科学研究应用

分子和晶体结构分析

1,4,6-三甲基-2-氧代-1,2-二氢-3-吡啶碳腈已被研究其分子和晶体结构。Jansone等人(2007年)使用X射线衍射分析了单晶,揭示了该化合物的结构和对称性。这项研究对于理解该化合物的性质以及在材料科学和制药等各个领域的潜在应用至关重要(Jansone et al., 2007)。

合成途径和反应

该化合物一直是各种化学品合成的焦点。例如,Azuma等人(2003年)报道了它的氯化和随后与烷基和芳基胺的反应。这项研究为化学合成中该化合物的多功能性提供了见解(Azuma et al., 2003)。

官能化和衍生物形成

Showalter等人(1981年)提出了从1,4,6-三甲基-2-氧代-1,2-二氢-3-吡啶碳腈创建C-6官能化衍生物的合成途径。他们的工作展示了该化合物在生产各种吡啶酮衍生物方面的实用性,这些衍生物在各种化学应用中很有用(Showalter et al., 1981)。

光学和结合特性

在光学和电子领域,Zedan等人(2020年)研究了该化合物的吡啶衍生物的光学功能和二极管特性。这项研究突显了其在光电应用中的潜力(Zedan et al., 2020)。

抑制腐蚀

Mourya等人(2016年)研究了该化合物在抑制弱酸环境中的钢铁腐蚀中的应用。他们的研究结果表明其作为腐蚀抑制剂的有效性,这对于工业应用至关重要(Mourya et al., 2016)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

属性

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214058 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

CAS RN |

64038-03-5 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64038-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)